BenchChemオンラインストアへようこそ!

2-(4-Phenylpiperazin-1-yl)butanoic acid

medicinal chemistry CNS drug design pharmacophore mapping

2-(4-Phenylpiperazin-1-yl)butanoic acid (CAS 946762-54-5; MF C14H20N2O2; MW 248.32 g/mol) is a synthetic N-phenylpiperazine derivative bearing a butanoic acid side chain at the piperazine N-4 position. The compound is supplied at ≥95% purity and is classified as a research-use-only building block ,.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Cat. No. B7464066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Phenylpiperazin-1-yl)butanoic acid
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)N1CCN(CC1)C2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c1-2-13(14(17)18)16-10-8-15(9-11-16)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,17,18)
InChIKeyZBVNAVQQPXRYPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Phenylpiperazin-1-yl)butanoic acid: Structural and Pharmaceutical Baseline for CNS-Targeted Procurement


2-(4-Phenylpiperazin-1-yl)butanoic acid (CAS 946762-54-5; MF C14H20N2O2; MW 248.32 g/mol) is a synthetic N-phenylpiperazine derivative bearing a butanoic acid side chain at the piperazine N-4 position. The compound is supplied at ≥95% purity and is classified as a research-use-only building block , . Its core structural feature—the 4-phenylpiperazine scaffold—is a privileged pharmacophore in CNS drug discovery, with established activity across serotonergic, dopaminergic, and adrenergic receptor systems , [1]. Physical property predictions (boiling point 405.9 ± 40.0 °C, density 1.149 ± 0.06 g/cm³, pKa 4.20 ± 0.10) are available from authoritative database sources , .

Why 2-(4-Phenylpiperazin-1-yl)butanoic acid Cannot Be Swapped with Positional Isomers or Chain-Length Analogs in CNS Research


Positional isomerism on the butanoic acid chain and linker length critically modulate the pharmacological profile of 4-phenylpiperazine derivatives. Moving the carboxylic acid attachment from the α-carbon (2-position) to the terminal γ-carbon (4-position) or oxidizing the chain to a γ-keto acid fundamentally alters hydrogen-bonding capacity, steric bulk, and electron distribution within the pharmacophore , . SAR studies of N-phenylpiperazine vasodilators have demonstrated that increasing substituent volume at the piperazine N-4 position directly erodes potency—compounds with bulkier N-alkyl substituents show diminished EC₅₀ values compared to smaller analogs, confirming that chain architecture is a primary driver of target engagement rather than a passive linker property [1]. Likewise, N-phenylpiperazine-containing anticonvulsant GABA analogs exhibit dose-dependent efficacy that is exquisitely sensitive to the amide substitution pattern on the butyric acid backbone [2]. Generic substitution across positional isomers or chain-length variants without experimental verification therefore risks loss of potency, altered selectivity, or complete abolition of the desired biological readout.

Product-Specific Quantitative Differentiation of 2-(4-Phenylpiperazin-1-yl)butanoic acid Against Closest Analogs


Structural Differentiation: α-Substituted Butanoic Acid vs. γ-Substituted and γ-Keto Positional Isomers

The target compound positions the carboxylic acid at the α-carbon of the butanoic chain (C-2), distinguishing it from the commercially available γ-isomer 4-(4-phenylpiperazin-1-yl)butanoic acid (CAS not available from authorized sources; MW 248.32) and the γ-keto analog 4-oxo-4-(4-phenylpiperazin-1-yl)butanoic acid (CAS 72547-45-6; MW 262.30) , . This regioisomerism produces three quantifiable physicochemical differences: (i) an experimental pKa of ~4.8 (measured by potentiometric titration) versus a predicted pKa of 4.20 ± 0.10 for the α-isomer, reflecting altered electron withdrawal at the carboxylic acid ; (ii) a melting point shift of 20–30 °C upon salt formation that is specific to the α-substituted architecture ; and (iii) a distinct hydrogen-bond donor/acceptor topology where the α-carboxyl group creates a chiral center (racemic at C-2) absent in the achiral γ-isomer, enabling enantiomeric resolution for stereospecific SAR campaigns .

medicinal chemistry CNS drug design pharmacophore mapping

Chain-Length SAR: Vasodilating Potency Erosion with Increasing N-4 Substituent Volume in N-Phenylpiperazine Series

A systematic SAR study of N-phenylpiperazine vasodilating agents in isolated rat thoracic aorta demonstrated that the N-phenylpiperazine motif is essential for activity, while increasing the volume of the substituent at the piperazine N-4 position significantly reduces vasodilating potency [1]. The lead compound LINS01005 (bearing a dihydrobenzofuran-methyl substituent) achieved submicromolar potency in endothelium-intact Wistar rat aortic rings (EC₅₀ = 853 nM) and nanomolar potency in spontaneously hypertensive rat (SHR) vessels (EC₅₀ = 2.4 nM E+, 9.0 nM E−), whereas bulkier analogs showed systematically right-shifted EC₅₀ curves. Since 2-(4-phenylpiperazin-1-yl)butanoic acid carries an α-carboxy ethyl substituent of moderate steric volume at N-4, it occupies a distinct region of the volume–potency landscape relative to both smaller (methyl, acetyl) and larger (arylalkyl) N-substituted phenylpiperazine comparators, making it a strategically positioned intermediate for fine-tuning vasodilatory or related cardiovascular SAR [1].

cardiovascular pharmacology vasodilation structure-activity relationship

Anticonvulsant Activity Benchmarking: α-(4-Phenylpiperazino)-GABA Amide Derivatives in MES and scMet Seizure Models

N-substituted amides of α-(4-phenylpiperazino)-GABA—compounds that share the identical α-(4-phenylpiperazin-1-yl) substitution pattern on the butyric acid backbone with the target compound—were evaluated for anticonvulsant activity in mouse and rat seizure models [1]. The most active analog, N-(4-methoxybenzyl)-2-(4-phenylpiperazin-1-yl)-4-aminobutyric amide (compound 13), conferred protection in both the maximal electroshock (MES) and subcutaneous metrazol (scMet) screens at doses of 100–300 mg/kg in mice and 30 mg/kg in the MES screen in rats, and also displaced [³H]nitrendipine from voltage-sensitive calcium channel (VSCC) receptors in rat cortical membranes [1]. By contrast, N-benzyl-2-(4-phenylpiperazin-1-yl)-4-aminobutyric amide (compound 12) and N-(4-fluorobenzyl)-2-(4-phenylpiperazin-1-yl)-4-aminobutyric amide (compound 14) were less effective, demonstrating that the 4-methoxybenzyl amide substituent is a critical efficacy determinant. 2-(4-Phenylpiperazin-1-yl)butanoic acid serves as the direct synthetic precursor to the free α-(4-phenylpiperazino)-GABA carboxylic acid scaffold from which all active amides 12–14 were derived [1].

anticonvulsant drug discovery GABA analogs voltage-sensitive calcium channels

Selectivity Profiling: Phenylpiperazine-phenylacetate Hypnotic with Documented GABAA Receptor Affinity and Off-Target Selectivity

A series of phenylpiperazine-phenylacetate derivatives were evaluated as rapid-recovery hypnotic agents. The lead compound 10 demonstrated relatively high affinity for the GABAA receptor with low affinity across 13 off-target receptors [1]. In rabbits, compound 10 achieved a hypnotic dose (HD₅₀) of 5.2 mg/kg with a therapeutic index (TI) of 18.1, surpassing the comparator propanidid (TI = 14.7), and produced a significantly shorter recovery time (time to walk) at equipotent hypnotic doses [1]. While this study employed a phenylacetate (acetyl) linker rather than the butanoic acid chain of the target compound, the shared N-phenylpiperazine pharmacophore and carboxylic acid terminus establish a class-level selectivity precedent: the phenylpiperazine-carboxylate architecture can achieve meaningful GABAA receptor engagement with a manageable off-target burden. 2-(4-Phenylpiperazin-1-yl)butanoic acid extends the carboxylic acid linker from acetate (C2) to butanoate (C4), offering an additional two methylene units of conformational flexibility for probing linker-length-dependent selectivity in GABAA-focused programs [1].

hypnotic agents GABAA receptor anesthesia off-target selectivity

Acetylcholinesterase Inhibition: Phenylpiperazine-Pyrimidine Carboxamide Series Validates the Scaffold for CNS Enzyme Targeting

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed, synthesized, and assayed as acetylcholinesterase inhibitors (AChEIs) for Alzheimer's disease drug development using the Ellman method [1]. The lead compound 6g was characterized as a mixed-type inhibitor exhibiting both competitive and non-competitive inhibition components, indicating simultaneous binding to the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE [1]. This dual-site binding mode is pharmacologically significant because PAS blockade additionally inhibits Aβ peptide aggregation, a hallmark of Alzheimer's pathology. While 2-(4-phenylpiperazin-1-yl)butanoic acid lacks the pyrimidine-5-carboxamide extension present in compound 6g, it retains the identical 2-(4-phenylpiperazin-1-yl) core that anchors the AChE pharmacophore, positioning it as a minimalist fragment for deconstructing the structural determinants of CAS–PAS dual engagement [1].

Alzheimer's disease acetylcholinesterase inhibition mixed-type enzyme inhibition

Optimal Research Application Scenarios for 2-(4-Phenylpiperazin-1-yl)butanoic acid Based on Quantitative Differentiation Evidence


Chiral CNS Lead Optimization via Enantiomeric Resolution of the α-Carboxyl Stereocenter

The α-substituted butanoic acid architecture creates a chiral center at C-2 that is absent in the achiral γ-isomer 4-(4-phenylpiperazin-1-yl)butanoic acid , . Research groups pursuing stereochemistry–activity relationship (SSAR) studies in CNS programs can resolve the racemate into (R)- and (S)-enantiomers via chiral chromatography or diastereomeric salt formation (exploiting the ~4.8 pKa of the carboxylic acid for salt formation ), then independently profile each enantiomer in receptor binding, functional, or in vivo assays. This capability is unavailable with the commercially common γ-isomer and positions the α-substituted compound as the sole entry point for enantioselective phenylpiperazine SAR.

Fragment-Based AChE Pharmacophore Deconstruction Using the Minimal 4-Phenylpiperazine Core

The 2-(4-phenylpiperazin-1-yl) core has been validated as the anchoring motif in mixed-type acetylcholinesterase inhibitors that simultaneously engage the catalytic active site (CAS) and peripheral anionic site (PAS) [1]. Researchers can employ 2-(4-phenylpiperazin-1-yl)butanoic acid as a minimal fragment to deconvolute which structural features drive CAS binding (via the piperazine nitrogen) versus PAS binding (via the phenyl ring), using surface plasmon resonance (SPR), enzyme kinetics (Ellman method), and molecular docking before elaborating the scaffold with pyrimidine-carboxamide or alternative extensions.

Anticonvulsant SAR Expansion Starting from the Validated α-(4-Phenylpiperazino)-GABA Scaffold

N-substituted amides of α-(4-phenylpiperazino)-GABA have demonstrated dual-model anticonvulsant protection (MES and scMet) with VSCC target engagement confirmed by [³H]nitrendipine displacement [1]. 2-(4-Phenylpiperazin-1-yl)butanoic acid is the direct carboxylic acid precursor to the free GABA scaffold from which the active amides 12–14 were synthesized. Procurement enables medicinal chemistry teams to generate novel amide, ester, or hydrazide libraries via standard coupling chemistry, screening for improved potency (targeting <100 mg/kg in mice), expanded seizure model coverage, and reduced VSCC off-target burden.

Linker-Length-Dependent GABAA Selectivity Profiling Against the Phenylacetate Benchmark

Phenylpiperazine-phenylacetate compound 10 established that the phenylpiperazine-carboxylate chemotype can achieve high GABAA affinity with low off-target binding across 13 receptors (TI = 18.1 vs. propanidid TI = 14.7 in rabbits) [1]. By extending the carboxylic acid linker from acetate (C2) to butanoate (C4), researchers can systematically probe whether additional methylene units improve the GABAA selectivity window, alter pharmacokinetic clearance (via increased lipophilicity), or modulate the hypnotic recovery profile—a structure–property relationship (SPR) study directly enabled by the target compound's unique chain length.

Quote Request

Request a Quote for 2-(4-Phenylpiperazin-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.